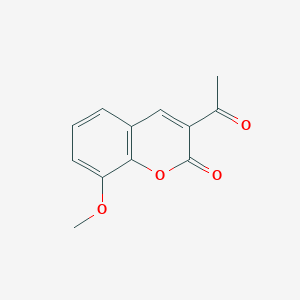

3-acetyl-8-methoxy-2H-chromen-2-one

Descripción

Structure

3D Structure

Propiedades

IUPAC Name |

3-acetyl-8-methoxychromen-2-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H10O4/c1-7(13)9-6-8-4-3-5-10(15-2)11(8)16-12(9)14/h3-6H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

YZYLMMBZCXTXLW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)C1=CC2=C(C(=CC=C2)OC)OC1=O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H10O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40280849 | |

| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

218.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

5452-39-1 | |

| Record name | NSC18921 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=18921 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 3-acetyl-8-methoxy-2H-chromen-2-one | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40280849 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies and Chemical Modifications for 3 Acetyl 8 Methoxy 2h Chromen 2 One and Its Analogues

Established Synthetic Pathways for 3-Acetyl-2H-Chromen-2-one Scaffolds

The synthesis of the 3-acetyl-2H-chromen-2-one core, the foundational structure of the title compound, is well-established in organic chemistry, primarily relying on classic condensation reactions.

Pechmann Condensation and Knoevenagel Reaction Approaches

The Pechmann condensation is a cornerstone for coumarin (B35378) synthesis, involving the reaction of a phenol (B47542) with a β-keto ester under acidic conditions. wikipedia.orgorganic-chemistry.org This method proceeds through an initial transesterification followed by an intramolecular ring-closing reaction. wikipedia.org While effective for simple phenols, the reaction conditions can be harsh. wikipedia.org However, for highly activated phenols, the reaction can proceed under much milder conditions, providing a versatile route to various coumarin derivatives. wikipedia.org Several acidic catalysts, including sulfuric acid, aluminum chloride, and trifluoroacetic acid, have been employed to facilitate this transformation. iiste.org

The Knoevenagel condensation offers an alternative and widely used pathway. This reaction involves the condensation of an active methylene (B1212753) compound, such as ethyl acetoacetate (B1235776), with an aldehyde or ketone, catalyzed by a weak base. youtube.com Specifically for 3-acetyl-2H-chromen-2-one, salicylaldehyde (B1680747) and its derivatives are reacted with ethyl acetoacetate. youtube.comresearchgate.net This reaction is often followed by an intramolecular esterification to form the final coumarin ring system. youtube.com The Knoevenagel condensation is noted for being a high-yielding and reproducible method for producing 3-acetylcoumarin (B160212). youtube.com A variation of this involves the use of 3-methoxysalicylaldehyde and ethyl acetoacetate in ethanol (B145695) with piperidine (B6355638) as a catalyst, which upon reflux, yields the desired product. nih.gov

Recent Advancements in the Synthesis of 3-Acetyl-2H-Chromen-2-one Derivatives

Modern synthetic chemistry has sought to improve upon these classical methods, focusing on efficiency, milder reaction conditions, and the use of more environmentally friendly catalysts. Biodegradable catalysts like starch sulfuric acid and cellulose (B213188) sulfuric acid have been successfully used for the synthesis of 3-acetyl-2H-chromen-2-one. tandfonline.com Furthermore, one-pot, multi-component protocols have been developed. For instance, a convenient method for preparing 2-(1-(2-oxo-2H-chromen-3-yl)ethylidene)hydrazinecarbothioamide derivatives starts with the synthesis of 3-acetyl-2H-chromen-2-one, which then reacts with isothiocyanates and hydrazine (B178648) hydrate (B1144303) in a single pot. tandfonline.com

Targeted Synthesis of 3-Acetyl-8-Methoxy-2H-Chromen-2-one and its Functionalized Congeners

The specific synthesis of this compound leverages the foundational reactions with appropriately substituted starting materials.

Regioselective Functionalization Strategies on the Coumarin Ring

Achieving regioselectivity in the functionalization of the coumarin ring is crucial for synthesizing specific isomers like the 8-methoxy derivative. The substitution pattern of the starting phenol dictates the final position of the substituents on the coumarin's benzene (B151609) ring. For this compound, the synthesis typically starts with 2-hydroxy-3-methoxybenzaldehyde (B140153). chemicalbook.comnih.gov

Further functionalization of the coumarin core is an active area of research. For example, direct C-H functionalization at the C-3 position allows for the introduction of various groups. mdpi.com Palladium-catalyzed reactions have been used for the arylation of coumarins at the C-3 position. mdpi.com Additionally, regioselective halogenation of coumarins, using reagents like N-halosuccinimide activated by copper halide, provides valuable intermediates for further synthetic transformations. thieme.de

Microwave-Assisted and Green Chemistry Approaches in this compound Synthesis

In line with the principles of green chemistry, microwave-assisted synthesis has emerged as a powerful tool for accelerating organic reactions, often leading to higher yields and reduced reaction times. rsc.orgkuleuven.benih.gov The synthesis of various chromen-2-one derivatives has been efficiently achieved using microwave irradiation, which can significantly shorten reaction times from hours to minutes. kuleuven.beasianpubs.orgnih.gov These methods are often performed under solvent-free conditions or in environmentally benign solvents, further enhancing their green credentials. nih.govresearchgate.net For instance, a Knoevenagel condensation for the synthesis of 3-acetylchromen-2-one derivatives has been performed efficiently under solid-phase conditions by grinding the reactants with a catalyst like ZrOCl₂·8H₂O, which is a more environmentally friendly approach compared to conventional heating. asianpubs.org

Derivatization Strategies of the this compound Core

The 3-acetyl group and the coumarin ring of this compound serve as versatile handles for a wide range of chemical modifications, allowing for the creation of a diverse library of derivatives. The acetyl group can undergo reactions typical of ketones. For example, it can be brominated to form 3-(bromoacetyl)coumarin (B1271225) derivatives, which are themselves versatile intermediates for synthesizing various heterocyclic systems like thiazoles and imidazopyridines. nih.gov The acetyl group can also participate in condensation reactions, such as the Claisen-Schmidt condensation with various aldehydes to form coumarin-chalcone hybrids. researchgate.netresearchgate.net

The coumarin ring itself can be further functionalized. For example, the 8-methoxy group can be subjected to chlorosulfonation. acgpubs.org Additionally, the C-4 position of the coumarin ring can be a site for further reactions. The synthesis of novel 3-acetyl coumarin oxadiazole derivatives has been reported, showcasing the versatility of the coumarin scaffold in constructing complex heterocyclic systems. mdpi.com

Synthesis of Schiff Bases and Metal Complexes Derived from this compound

The acetyl group of this compound serves as a key functional handle for the synthesis of Schiff bases. This is typically achieved through a condensation reaction with primary amines. A notable example is the reaction with 4(N)-substituted thiosemicarbazides to yield a series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones, which are a specific class of Schiff bases. acgpubs.orgnih.gov The synthesis involves refluxing the parent coumarin with the appropriate thiosemicarbazide, leading to the formation of the characteristic C=N (azomethine) bond. acgpubs.orgnih.gov

These Schiff base ligands, with their nitrogen and sulfur/oxygen donor atoms, are excellent candidates for coordinating with metal ions to form stable metal complexes. For instance, palladium(II) complexes have been synthesized from Schiff bases derived from this compound. nih.gov The general methodology for forming such complexes involves reacting the Schiff base ligand with a metal salt, such as cobalt(II) chloride hexahydrate (CoCl₂·6H₂O), in a suitable solvent system like methanol/DMF. ajgreenchem.com This results in the formation of coordination complexes where the metal ion is bound to the donor atoms of the ligand. ajgreenchem.com The synthesis of four distinct mononuclear palladium(II) complexes derived from these coumarin Schiff bases has been reported, with their structures confirmed by spectrochemical techniques and X-ray crystallography. nih.gov

Below is a table summarizing the synthesis of representative Schiff bases from this compound.

< চাইতেable> ReactantProduct (Schiff Base)Reaction Type4(N)-substituted thiosemicarbazides3-Acetyl-8-methoxycoumarin appended thiosemicarbazonesCondensationAcid hydrazidesHydrazones of 3-acetyl-8-methoxy-2H-chromen-2-oneCondensation

Design and Synthesis of Hybrid Molecules Incorporating the this compound Moiety

Hybrid molecules are created by covalently linking two or more pharmacophores to produce a single molecular entity with potentially enhanced or synergistic properties. The this compound moiety is an attractive building block for such hybrids.

A key strategy for synthesizing coumarin-quinolone hybrids involves modifying the acetyl group of the parent coumarin to create a reactive linker. The synthesis begins with the bromination of the acetyl group in this compound to form 3-(bromoacetyl)-8-methoxy-2H-chromen-2-one. rsc.orgsemanticscholar.org This α-bromo ketone is a versatile intermediate that readily undergoes nucleophilic substitution.

This bromo-derivative can then be reacted with a quinolone moiety that has a suitable nucleophilic site, such as a piperazine (B1678402) ring commonly found at the C-7 position of many fluoroquinolones. A series of N-[2-(8-methoxy-2H-chromen-2-one)ethyl] piperazinyl quinolones have been synthesized via the reaction of 3-(bromoacetyl-8-methoxy)coumarin with various quinolones in the presence of sodium bicarbonate in DMF. rsc.org This reaction links the coumarin and quinolone cores, creating a hybrid molecule. The general reaction scheme is presented below.

< চাইতেable> Intermediate 1Intermediate 2Hybrid ProductReaction Type3-(Bromoacetyl)-8-methoxy-2H-chromen-2-onePiperazinyl-substituted QuinoloneN-[2-(8-methoxy-2H-chromen-2-one)ethyl] piperazinyl quinoloneNucleophilic Substitution

Coumarin-Pyrazole Hybrids: There are several synthetic routes to conjugate a pyrazole (B372694) ring with the this compound scaffold. One common method involves a coumarin-chalcone intermediate. The chalcone (B49325), an α,β-unsaturated ketone, is first synthesized from the parent coumarin and then cyclized with hydrazine hydrate or its derivatives to form the pyrazole ring. nih.gov

Alternatively, a more direct route involves the reaction of 3-(bromoacetyl)-2H-chromen-2-one with hydrazine hydrate or phenylhydrazine, which yields the corresponding pyrazole derivatives. mdpi.com Since 3-(bromoacetyl)-8-methoxy-2H-chromen-2-one can be synthesized from the parent compound, this provides a direct pathway to coumarin-pyrazole hybrids.

Another reported methodology involves first converting the 3-acetyl coumarin into a more reactive enaminone, specifically (E)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-one, by reacting it with dimethylformamide dimethyl acetal (B89532) (DMF-DMA). This intermediate is then refluxed with different hydrazines to yield the 3-(1-phenyl or 1H-pyrazol-3-yl)-2H-chromen-2-one derivatives. researchgate.net

Coumarin-Chalcone Hybrids: The synthesis of coumarin-chalcone hybrids from this compound is typically achieved through a base-catalyzed Claisen-Schmidt condensation reaction. numberanalytics.comnih.gov This reaction involves the condensation of the acetyl group of the coumarin with a substituted aromatic aldehyde. researchgate.net The reaction is an aldol (B89426) condensation followed by dehydration to produce the characteristic α,β-unsaturated ketone system of the chalcone. researchgate.net This method is straightforward and allows for the introduction of a wide variety of substituents on the chalcone moiety by simply changing the aldehyde used in the reaction.

The table below outlines the general synthetic approaches for these hybrid systems.

< চাইতেable> Starting MaterialReagent(s)Hybrid SystemReaction TypeCoumarin-Chalcone HybridHydrazine HydrateCoumarin-PyrazoleCyclization3-(Bromoacetyl)-8-methoxy-2H-chromen-2-oneHydrazine HydrateCoumarin-PyrazoleCyclization3-Acetyl-8-methoxy-2H-chromen-2-oneAromatic AldehydeCoumarin-ChalconeClaisen-Schmidt Condensation

Compound Names

< চাইতেable> Compound Name3-acetyl-8-methoxy-2H-chromen-2-onePalladium(II)Cobalt(II) chloride hexahydrate3-(bromoacetyl)-8-methoxy-2H-chromen-2-oneSodium bicarbonate(E)-3-(3-(dimethylamino)acryloyl)-2H-chromen-2-oneDimethylformamide dimethyl acetal3-(1-phenyl or 1H-pyrazol-3-yl)-2H-chromen-2-oneHydrazine hydrate

Advanced Structural Characterization and Polymorphism of 3 Acetyl 8 Methoxy 2h Chromen 2 One

X-ray Crystallographic Analysis of 3-Acetyl-8-Methoxy-2H-Chromen-2-one Polymorphs

X-ray crystallography has been instrumental in revealing the three-dimensional arrangement of atoms within the crystal lattice of this compound, identifying at least two polymorphic forms. nih.govnih.goviucr.org These polymorphs, while chemically identical, exhibit distinct physical properties due to their different crystal packing.

The solid-state architecture of this compound polymorphs is stabilized by a variety of non-covalent interactions. In one polymorph, molecules are linked by Csp³–H···O and Car–H···O hydrogen bonds, creating molecular sheets that form zigzag layers. nih.govnih.goviucr.org These layers are further assembled into a three-dimensional lattice through π–π stacking interactions, with a centroid-to-centroid distance of 3.600 (9) Å, and antiparallel C=O···C=O interactions with a distance of 3.1986 (17) Å. nih.govnih.goviucr.org These combined interactions result in a helical supramolecular structure. nih.govnih.goviucr.org The other polymorph also displays a helical conformation, though with subtle differences in its intermolecular interactions. iucr.org The disposition of the crystalline lattices of coumarin (B35378) derivatives is generally driven by a variety of intermolecular interactions, including hydrogen bonding, π–π stacking, and dipole-dipole interactions involving the carbonyl group. iucr.org

Two distinct polymorphic forms of this compound have been identified and characterized. Polymorph I crystallizes in the monoclinic space group C2/c, while the more recently discovered Polymorph II crystallizes in the orthorhombic space group Pbca. nih.govnih.goviucr.org Both forms have eight molecules per unit cell (Z=8). nih.govnih.goviucr.org

A key difference lies in the planarity of the coumarin skeleton. In Polymorph II, the coumarin ring system is nearly planar, with a root-mean-square deviation of 0.00129 Å. nih.govnih.goviucr.org In contrast, the benzene (B151609) and lactone rings in Polymorph I show a slight deviation from planarity of 2.76 (3)°. nih.goviucr.org Furthermore, the acetyl and methoxy (B1213986) groups in Polymorph II are almost coplanar with the coumarin ring. nih.goviucr.org

Table 1: Crystallographic Data for Polymorphs of this compound

| Parameter | Polymorph I | Polymorph II |

| Crystal System | Monoclinic | Orthorhombic |

| Space Group | C2/c | Pbca |

| Z | 8 | 8 |

| Coumarin Ring Planarity | Deviates slightly (2.76 (3)°) | Almost planar (r.m.s. deviation = 0.00129 Å) |

Spectroscopic and Elemental Characterization Techniques for Novel this compound Derivatives and their Complexes

A variety of spectroscopic and elemental analysis techniques are employed to characterize novel derivatives and complexes of this compound. These methods provide crucial information about the molecular structure, functional groups, and elemental composition of these newly synthesized compounds.

Commonly used spectroscopic techniques include:

Infrared (IR) Spectroscopy : This technique is used to identify the presence of specific functional groups. For instance, in derivatives of 3-acetyl-2H-chromen-2-one, characteristic absorption bands for the carbonyl group (C=O) of the coumarin ring and other carbonyl groups, as well as N-H and O-H stretching vibrations, can be observed. nih.govmdpi.com

Nuclear Magnetic Resonance (NMR) Spectroscopy : ¹H and ¹³C NMR spectroscopy provide detailed information about the chemical environment of hydrogen and carbon atoms, respectively, helping to elucidate the precise molecular structure. nih.govmdpi.comasianpubs.orgresearchgate.netpreprints.org

Mass Spectrometry (MS) : This technique determines the mass-to-charge ratio of ions, allowing for the determination of the molecular weight and fragmentation pattern of the compound. nih.govmdpi.comasianpubs.orgresearchgate.netpreprints.orgnih.gov

Elemental analysis is also a fundamental technique that provides the percentage composition of elements (such as carbon, hydrogen, and nitrogen) in a compound, which is used to confirm the empirical formula. mdpi.comasianpubs.org

Table 2: Spectroscopic Data for a Representative Derivative: 2-amino-4-(3-methoxyphenyl)-6-(2-oxo-2H-chromen-3-yl)pyridine-3-carbonitrile preprints.org

| Technique | Observed Data |

| IR (cm⁻¹) | 3360 (NH), 3155 (CH-aromatic), 2950 (CH-aliphatic), 1721 (C=O), 1695 (C=O) |

| ¹H-NMR (δ, ppm) | 2.90 (s, 3H, CH₃), 3.83 (s, 3H, OCH₃), 7.36-8.92 (m, 13H, Ar-H + pyridine (B92270) 5H), 8.06 (s, 1H, coumarin 4H), 10.80 (s, 1H, NH) |

| ¹³C-NMR (δ, ppm) | 27.03 (CH₃), 55.77 (OCH₃), 118.1, 118.9, 121.00, 123.17, 125.40, 128.79, 130.37, 130.55, 133.93, 134.11, 137.67, 137.82, 145.41, 145.79, 154.91, 158.97 (Ar-C), 159.42 (C-4), 159.57 (C-6), 160.66 (C=O), 167.35 (C=O) |

| MS (m/z) | 411 (M⁺, 100%) |

Pharmacological and Biological Activity Profiling of 3 Acetyl 8 Methoxy 2h Chromen 2 One Derivatives

Anticancer and Antiproliferative Potency

Derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one have demonstrated notable potential as anticancer and antiproliferative agents. nih.gov These compounds have been the subject of various studies to evaluate their efficacy against different cancer cell lines and to understand their mechanisms of action.

In Vitro Cytotoxicity Assessments against Various Cancer Cell Lines

The cytotoxic effects of this compound derivatives have been evaluated against a panel of human cancer cell lines. For instance, a series of Schiff bases derived from 3-acetyl-8-methoxycoumarin exhibited profound antiproliferative activity against MCF-7 (human breast cancer) and A549 (human lung carcinoma) cell lines. nih.gov Importantly, these compounds were found to be non-toxic to the normal human keratinocyte cell line HaCaT, suggesting a degree of selectivity towards cancer cells. nih.gov

Another study focused on newly synthesized pyrazole (B372694) and pyridine (B92270) derivatives incorporating a coumarin (B35378) moiety. These compounds were tested for their cytotoxicity against a variety of cancer cell lines, including gastric (NUGC), colon (DLDI), liver (HA22T, HEPG2), nasopharyngeal carcinoma (HONEI), and breast (MCF) cancers. mdpi.com

Furthermore, research into coumarin-ergosterol peroxide conjugates has shown significant cytotoxicity. researchgate.net These hybrid molecules demonstrated ideal cytotoxicity against three human cancer cell lines: HepG2 (liver cancer), SK-Hep1 (liver cancer), and another not specified, with IC50 values in the sub-micromolar range. researchgate.net

Table 1: In Vitro Cytotoxicity of this compound Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Derivative Type | Cancer Cell Line | Activity | Reference |

|---|---|---|---|

| Schiff Bases | MCF-7 (Breast) | Profound antiproliferative activity | nih.gov |

| Schiff Bases | A549 (Lung) | Profound antiproliferative activity | nih.gov |

| Pyrazole/Pyridine Hybrids | NUGC (Gastric) | Cytotoxic | mdpi.com |

| Pyrazole/Pyridine Hybrids | DLDI (Colon) | Cytotoxic | mdpi.com |

| Pyrazole/Pyridine Hybrids | HA22T (Liver) | Cytotoxic | mdpi.com |

| Pyrazole/Pyridine Hybrids | HEPG2 (Liver) | Cytotoxic | mdpi.com |

| Pyrazole/Pyridine Hybrids | HONEI (Nasopharyngeal) | Cytotoxic | mdpi.com |

| Pyrazole/Pyridine Hybrids | MCF (Breast) | Cytotoxic | mdpi.com |

| Ergosterol Peroxide Conjugates | HepG2 (Liver) | Sub-micromolar IC50 | researchgate.net |

| Ergosterol Peroxide Conjugates | SK-Hep1 (Liver) | Sub-micromolar IC50 | researchgate.net |

Modulatory Effects on Cellular Pathways in Oncogenesis

The anticancer activity of this compound derivatives is often linked to their ability to modulate key cellular pathways involved in cancer development (oncogenesis). Research has indicated that these compounds can interfere with critical processes such as cell cycle progression, apoptosis (programmed cell death), and cell growth. nih.gov

One of the significant mechanisms of action for coumarin derivatives is their interaction with DNA. Studies on Schiff bases of 3-acetyl-8-methoxycoumarin have shown that these compounds can bind to calf thymus DNA (CT-DNA), likely through an intercalative mode. nih.gov This interaction can disrupt DNA replication and transcription, ultimately leading to cell death. Furthermore, these compounds have been observed to cleave plasmid DNA. nih.gov

The prostanoid signaling pathway, which is often deregulated in cancer, is another target. nih.gov Specifically, cyclooxygenase-2 (Cox-2) and its products, such as prostaglandin (B15479496) E2 (PGE2), play crucial roles in oncogenesis. nih.gov While direct studies on the effect of this compound on this specific pathway are emerging, the broader class of coumarins has been shown to influence these signaling cascades.

Inhibition of Angiogenesis and Metastasis by this compound Analogues

Angiogenesis, the formation of new blood vessels, is a critical process for tumor growth and metastasis. nih.gov Several coumarin derivatives have demonstrated anti-angiogenic properties. Chalcones, which can be synthesized from related coumarin precursors, have been identified as microtubule-destabilizing agents that can inhibit angiogenesis. nih.gov These compounds can disrupt the tumor vasculature, leading to a shutdown of blood flow within the tumor. nih.gov

The inhibition of metastasis, the spread of cancer cells to other parts of the body, is a key goal in cancer therapy. The combination of anti-angiogenic agents has been shown to effectively suppress both primary tumor growth and the formation of metastases. nih.gov While specific studies on this compound analogues and metastasis are ongoing, the known anti-angiogenic potential of related coumarin compounds suggests a promising avenue for investigation. nih.govnih.gov

Antimicrobial Activities

In addition to their anticancer properties, derivatives of this compound have also been investigated for their antimicrobial activities. These compounds have shown efficacy against a range of bacterial and fungal pathogens.

Antibacterial Efficacy and Spectrum of Activity

A variety of this compound derivatives have been synthesized and screened for their antibacterial activity. For example, certain Schiff base derivatives have demonstrated a good spectrum of antimicrobial activity against four different bacterial pathogens. nih.gov

In a study involving halogenated coumarins, 3-(2-bromoacetyl)-2H-chromen-2-one and 3-(2,2-dibromoacetyl)-2H-chromen-2-one showed bacterial growth inhibition against several species, with the exception of Klebsiella pneumoniae and Bacillus stearothermophilus. academicjournals.org These compounds exhibited a minimum inhibitory concentration (MIC) of 0.75 mg/ml against Bacillus cereus, Bacillus coagulans, and Streptococcus faecalis, and 1.5 mg/ml against Escherichia coli and Staphylococcus aureus. academicjournals.org

Other research has focused on coumarin derivatives containing thiazole (B1198619) and other heterocyclic moieties. nih.govresearchgate.netresearchgate.net These studies have reported varying degrees of bacteriostatic and bactericidal activity against bacteria such as Staphylococcus aureus, Escherichia coli, and Bacillus cereus. researchgate.netresearchgate.net The antibacterial activity of these compounds is often influenced by the specific substituents on the coumarin ring. mdpi.com

Table 2: Antibacterial Activity of this compound Derivatives This table is interactive. You can sort and filter the data by clicking on the column headers.

| Derivative Type | Bacterial Strain | Activity | MIC (mg/ml) | Reference |

|---|---|---|---|---|

| Schiff Bases | Various | Good activity | Not specified | nih.gov |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Bacillus cereus | Inhibited | 0.75 | academicjournals.org |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Bacillus coagulans | Inhibited | 0.75 | academicjournals.org |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Streptococcus faecalis | Inhibited | 0.75 | academicjournals.org |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Escherichia coli | Inhibited | 1.5 | academicjournals.org |

| 3-(2-bromoacetyl)-2H-chromen-2-one | Staphylococcus aureus | Inhibited | 1.5 | academicjournals.org |

| 3-(2,2-dibromoacetyl)-2H-chromen-2-one | Bacillus cereus | Inhibited | 0.75 | academicjournals.org |

| 3-(2,2-dibromoacetyl)-2H-chromen-2-one | Bacillus coagulans | Inhibited | 0.75 | academicjournals.org |

| 3-(2,2-dibromoacetyl)-2H-chromen-2-one | Streptococcus faecalis | Inhibited | 0.75 | academicjournals.org |

| 3-(2,2-dibromoacetyl)-2H-chromen-2-one | Escherichia coli | Inhibited | 1.5 | academicjournals.org |

| 3-(2,2-dibromoacetyl)-2H-chromen-2-one | Staphylococcus aureus | Inhibited | 1.5 | academicjournals.org |

Antifungal Efficacy and Investigations into Mechanism of Action

Derivatives of this compound have also shown promise as antifungal agents. Schiff base derivatives have been reported to exhibit a good spectrum of activity against five fungal pathogens. nih.gov

The mechanisms of antifungal action for coumarin-related compounds are multifaceted. nih.gov One key mechanism involves the disruption of the fungal cell membrane. nih.gov This can lead to the leakage of cytoplasmic contents and a depletion of ergosterol, a vital component of fungal cell membranes. nih.gov Other proposed mechanisms include the inhibition of ATP synthesis and interference with ion flow across the cell membrane. nih.gov

Some pyrimidinyl chromenone derivatives have demonstrated strong antimicrobial activity against Candida albicans, a common fungal pathogen. These findings highlight the potential of developing this compound analogues as effective antifungal agents.

Antiviral Potency, Including Anti-HIV Activity

Derivatives of the coumarin scaffold have been a significant area of interest in the search for novel antiviral agents, particularly against the Human Immunodeficiency Virus (HIV). While research on this compound itself is specific, broader studies on related coumarin structures provide insight into their potential anti-HIV mechanisms. Coumarins can interfere with various stages of the HIV replication cycle. mdpi.com

Research has shown that certain coumarin derivatives act as inhibitors of key viral enzymes essential for replication. These include non-nucleoside reverse transcriptase inhibitors (NNRTIs), protease inhibitors, and integrase inhibitors. mdpi.compnrjournal.com For instance, a series of 6-acetyl-coumarin derivatives were synthesized and evaluated for their antiretroviral activity against HIV-1. arabjchem.orgnih.gov In these studies, compounds with electron-withdrawing groups on an attached phenyl ring demonstrated notable inhibitory activity. arabjchem.org

Specifically, derivatives of (3′R, 4′R)-3′,4′-di-O-(S)-camphanoyl-(+)-cis-khellactone (DCK), a type of coumarin, have been synthesized and tested for their ability to inhibit HIV-1 replication. nih.gov One such derivative, 3-hydroxymethyl-4-methyl-DCK, showed significant anti-HIV activity. nih.gov

The following table summarizes the anti-HIV-1 activity of selected 6-acetyl-coumarin derivatives.

| Compound | Description | IC50 (µM) |

| 2a | 6-(3-(4-chlorophenyl)acryloyl)-5-hydroxy-4-methyl-2H-chromen-2-one | 4.7 |

| 2g | 6-(3-(3,4-dichlorophenyl)acryloyl)-5-hydroxy-4-methyl-2H-chromen-2-one | 4.5 |

| 2h | 6-(3-(3,4-dimethoxyphenyl)acryloyl)-5-hydroxy-4-methyl-2H-chromen-2-one | 0.35 |

Table 1: Anti-HIV-1 activity of selected 6-acetyl-coumarin derivatives. arabjchem.org

It is important to note that while these findings are promising for the broader class of coumarins, further research is needed to specifically elucidate the anti-HIV potential of this compound derivatives.

Anti-Inflammatory Effects and Associated Mechanisms

The anti-inflammatory properties of coumarin derivatives are well-documented. Specifically, 8-methoxy-chromen-2-one (MCO), a compound closely related to the core structure of interest, has been shown to possess significant anti-inflammatory and therapeutic potential in a rat model of collagen-induced arthritis.

Treatment with MCO led to a significant reduction in the plasma levels of pro-inflammatory cytokines, including tumor necrosis factor-alpha (TNF-α), interleukin-1beta (IL-1β), and interleukin-6 (IL-6). ambeed.com Furthermore, MCO was found to inhibit the production of nitric oxide (NO) and down-regulate the nuclear factor-kappa B (NF-κB) signaling pathway in lipopolysaccharide (LPS) stimulated J774 cells. ambeed.com The NF-κB pathway is a critical regulator of the inflammatory response, and its inhibition is a key mechanism for controlling inflammation.

The anti-inflammatory potential of coumarin derivatives is also linked to their diverse biological activities, which include anticoagulant, antioxidant, and neuroprotective effects. google.com

Antioxidant Properties and Reactive Oxygen Species Modulation

Derivatives of 2H-chromen-2-one have demonstrated moderate antiradical activity in various assays. nih.gov The antioxidant potential of these compounds is often evaluated by their ability to scavenge free radicals and modulate reactive oxygen species (ROS).

A study on a series of 3-acetyl-8-methoxycoumarin appended thiosemicarbazones found that these compounds acted as effective free radical scavengers. researchgate.net This activity is crucial as oxidative stress, caused by an imbalance between the production of ROS and the body's ability to counteract their harmful effects, is implicated in numerous diseases.

The antioxidant activity of 2H-chromen-2-one derivatives has been established through various models, including the enzymatic reduction of nitro blue tetrazolium to generate superoxide (B77818) radical anions and the non-enzymatic oxidation of epinephrine. nih.gov While these derivatives show promise, they have been noted to have low Fe2+-chelating and reducing activity. nih.gov

Specialized Pharmacological Investigations

Coumarin derivatives have been investigated for their potential as anti-leishmanial agents. Leishmaniasis is a parasitic disease caused by Leishmania protozoa.

In one study, a series of coumarin derivatives were screened for their in vitro anti-leishmanial activity against Leishmania major promastigotes. Among the tested compounds, 3-(1,3-benzodioxol-5-yl)-2-oxo-2H-chromen-6-yl acetate (B1210297) (designated as C2) and another derivative (C3) showed anti-leishmanial properties with IC50 values of 524 µM and 223 µM, respectively. This indicates that the coumarin scaffold can be a starting point for the development of new drugs against leishmaniasis.

The neuroprotective potential of chromen-2-one derivatives is an emerging area of research. A patent for a neuroprotective combination therapy includes an aminomethyl-chromane derivative, highlighting the potential of this chemical class in treating conditions like cerebral ischemia.

While direct studies on this compound for neurodegenerative diseases like Alzheimer's or Parkinson's are limited in the provided results, the known anti-inflammatory and antioxidant properties of coumarins are relevant. google.com Both inflammation and oxidative stress are key pathological features of these neurodegenerative disorders.

Coumarin derivatives have been explored for their potential in managing diabetes, particularly through the inhibition of key digestive enzymes like α-glucosidase and α-amylase. nih.govresearchgate.net By inhibiting these enzymes, the rate of carbohydrate digestion and glucose absorption can be slowed, leading to better glycemic control. nih.gov

Several studies have synthesized and evaluated coumarin derivatives for their α-glucosidase inhibitory activity. nih.govresearchgate.net For instance, a series of coumarin-linked 2-phenylbenzimidazole (B57529) derivatives were designed as anti-α-glucosidase agents, with some compounds showing significantly higher potency than the standard drug, acarbose. nih.gov One such derivative, compound 5k, exhibited a competitive inhibition pattern against α-glucosidase with an IC50 value of 10.8 µM, compared to 750.0 µM for acarbose. nih.gov

Furthermore, research into dipeptidyl peptidase-IV (DPP-IV) inhibitors, another important target for type 2 diabetes treatment, has also involved coumarin derivatives. arabjchem.org A study focused on the design and synthesis of chromen-2-one derivatives as DPP-IV inhibitors, with some compounds showing good inhibition at a concentration of 10 µM. arabjchem.org One of the synthesized compounds in this study was 2-[(3-Acetyl-2-oxo-2H-chromen-7-yl)oxy]-N-(4-methylphenyl)acetamide. arabjchem.org

The following table highlights the α-glucosidase inhibitory activity of a selected coumarin derivative.

| Compound | Description | IC50 (µM) |

| 5k | Coumarin-linked 2-phenylbenzimidazole derivative | 10.8 |

| Acarbose (Standard) | - | 750.0 |

Table 2: α-Glucosidase inhibitory activity of a selected coumarin derivative compared to acarbose. nih.gov

Modulation of Estrogen Receptors as Selective Estrogen Receptor Modulators (SERMs)

Extensive literature searches did not yield any specific studies or data on the modulation of estrogen receptors by this compound or its direct derivatives. Consequently, there is no reported information regarding the activity of this specific compound as a Selective Estrogen Receptor Modulator (SERM).

Mechanistic Insights into the Biological Actions of 3 Acetyl 8 Methoxy 2h Chromen 2 One Derivatives

Induction of Apoptosis in Target Cells

A primary mechanism through which coumarin (B35378) derivatives exhibit their anticancer effects is the induction of apoptosis, or programmed cell death. This process is critical for eliminating malignant cells and is often dysregulated in cancer.

Research has shown that hybrid compounds incorporating a 3-acetyl coumarin moiety can trigger apoptosis in cancer cells. For instance, a coumarin-selenophene hybrid was found to be the most active compound against the DU-145 prostate carcinoma cell line, with an IC₅₀ value of 20.0 µM. semanticscholar.org Mechanistic studies revealed that this compound significantly increased the expression levels of Caspase 9 and Caspase 3, key executioners of the intrinsic apoptotic pathway. semanticscholar.org

Similarly, derivatives combining coumarin with a benzimidazole (B57391) moiety have been identified as potent inducers of caspase-dependent apoptosis. documentsdelivered.com Another study on a bis(4-hydroxy-2H-chromen-2-one) derivative demonstrated that it selectively induces apoptosis in MCF-7 breast cancer cells. researchgate.net This pro-apoptotic activity was linked to a decrease in the expression of the aromatase (CYP19A1) gene, highlighting a multi-faceted mechanism of action. researchgate.net The induction of apoptosis is a hallmark of many effective anticancer agents, and coumarin derivatives leverage this pathway to exert their cytotoxic effects. researchgate.net

Inhibition of Cell Proliferation and Cell Cycle Modulation

Beyond inducing cell death, derivatives of 3-acetyl-8-methoxy-2H-chromen-2-one are potent inhibitors of cancer cell proliferation. They can halt the uncontrolled division of cancer cells by interfering with the cell cycle.

A series of Schiff bases derived from 3-acetyl-8-methoxycoumarin displayed significant antiproliferative activity against human breast cancer (MCF-7) and human lung carcinoma (A549) cell lines. nih.gov Importantly, these compounds were found to be non-toxic to normal human keratinocyte (HaCaT) cells, suggesting a degree of selectivity for cancer cells. nih.gov The antitumor activities of various other coumarin derivatives have been demonstrated across several human tumor cell lines, including those of gastric, colon, and liver cancers. mdpi.com

The mechanism of proliferation inhibition often involves arresting the cell cycle at specific checkpoints. For example, some coumarin-monastrol hybrids have been shown to cause cell cycle arrest at the G1 phase in MCF-7 cells. google.com By preventing cells from progressing through the cell cycle, these compounds effectively stop tumor growth. researchgate.net

Enzyme Inhibition Profiles and Target Engagement Studies

The biological activity of this compound derivatives is frequently attributed to their ability to inhibit specific enzymes that are crucial for the progression of various diseases.

Derivatives of 2H-chromen-2-one have been extensively studied as inhibitors of cholinesterases (acetylcholinesterase, AChE) and monoamine oxidases (MAO), enzymes that are key targets in the treatment of neurodegenerative disorders like Alzheimer's disease. mdpi.comnih.gov

The 2H-chromen-2-one core structure is crucial for binding to human MAO-A and MAO-B. nih.gov The inhibitory potency and selectivity can be fine-tuned by the substitution pattern on the coumarin ring. nih.gov For example, 8-acetyl-7-hydroxy-4-methylcoumarin (B1234970) derivatives have emerged as potent dual inhibitors of human AChE (hAChE) and human MAO-A (hMAO-A). researchgate.net The steric size of the substituents is a key determinant for MAO-A inhibition. nih.gov The development of dual inhibitors that can synergistically target both AChE and MAO is a promising strategy for treating complex, multifactorial diseases. mdpi.com

Table 1: Inhibition of Cholinesterase and MAO by Coumarin Derivatives

| Compound Class | Target Enzyme(s) | Observed Activity | Reference |

|---|---|---|---|

| 8-Acetyl-7-hydroxy-4-methylcoumarin derivatives | hAChE, hMAO-A | Potent dual inhibition with IC₅₀ values in the low micromolar range (e.g., 1.52–4.95 μM for hAChE). | researchgate.net |

| Coumarin-based dual inhibitors | MAO-B, AChE | Synergistic inhibition, providing a potential therapeutic advantage for Alzheimer's disease. | mdpi.com |

| 7-substituted 2H-chromen-2-one derivatives | hMAO-B | Substitution at the 7-position was found to be generally not optimal for hMAO-B inhibition compared to 3-substituted coumarins. | nih.gov |

Bacterial type II topoisomerases, namely DNA gyrase and topoisomerase IV, are essential enzymes for bacterial survival and are validated targets for antibiotics. documentsdelivered.comoup.com Aminocoumarin antibiotics are a class of natural products that function by inhibiting these enzymes. semanticscholar.orgoup.com

Their mechanism is distinct from that of quinolone antibiotics. Coumarins act by competitively inhibiting the ATPase activity associated with the B subunit of DNA gyrase (GyrB) and the E subunit of topoisomerase IV (ParE). oup.comnih.gov By binding to the ATP-binding site on these subunits, they prevent the energy-dependent DNA supercoiling and decatenation reactions, which ultimately inhibits DNA replication and leads to bacterial cell death. oup.combohrium.com The binding site for coumarins lies within the N-terminal portion of the GyrB protein. bohrium.com Studies have shown that aminocoumarins are potent inhibitors of Staphylococcus aureus DNA gyrase. semanticscholar.orgoup.com

Table 2: Inhibition of Bacterial Topoisomerases by Coumarin Derivatives

| Inhibitor Class | Target Enzyme | Mechanism of Action | Reference |

|---|---|---|---|

| Aminocoumarin antibiotics (e.g., Novobiocin) | DNA Gyrase (GyrB subunit) | Competitive inhibition of ATPase activity, blocking ATP binding. | oup.comnih.govbohrium.com |

| Aminocoumarin antibiotics | Topoisomerase IV (ParE subunit) | Competitive inhibition of ATPase activity. | oup.com |

Carbonic anhydrases (CAs) are a family of ubiquitous metalloenzymes involved in numerous physiological and pathological processes. nih.gov Certain isoforms, particularly the transmembrane CAs IX and XII, are overexpressed in various tumors and are linked to cancer progression, making them attractive therapeutic targets. nih.gov

Coumarins have been identified as a class of non-classical CA inhibitors. nih.gov They are believed to act as prodrugs that are hydrolyzed by the esterase activity of CAs to the corresponding 2-hydroxycinnamic acid, which then binds to the enzyme's active site. A range of coumarin derivatives have demonstrated potent and selective inhibitory activity against the tumor-associated hCA IX and hCA XII isoforms, with weaker effects on the cytosolic hCA I and II isoforms. nih.gov This selectivity is crucial for minimizing off-target side effects.

Aromatase (CYP19A1) is a critical enzyme in estrogen biosynthesis, converting androgens into estrogens. mdpi.com In estrogen receptor-positive (ER+) breast cancers, inhibiting aromatase is a cornerstone of endocrine therapy. nih.govmdpi.com Coumarin derivatives have emerged as a promising class of nonsteroidal aromatase inhibitors. nih.govnih.gov

Studies have identified several coumarin derivatives with potent aromatase inhibitory activity. For example, 7-(pyridin-3-yl)coumarin and 7,7'-diethylamino-3,3'-biscoumarin were found to be potent inhibitors, with IC₅₀ values comparable to the existing drug exemestane. nih.gov The mechanism of action is competitive inhibition with respect to the androgen substrate. nih.gov The anti-proliferative and pro-apoptotic effects of some coumarins in breast cancer cells are directly linked to their ability to inhibit aromatase activity and consequently reduce estrogen production. researchgate.net For instance, a new series of coumarin scaffolds showed that one derivative exhibited aromatase inhibitory activity equivalent to 94.73% of the potency of exemestane. nih.gov

Table 3: Aromatase Inhibition by Coumarin Derivatives

| Compound | Inhibitory Activity (IC₅₀) | Reference Compound | Reference |

|---|---|---|---|

| 7-(Pyridin-3-yl)coumarin | 30.3 nM | Exemestane (42.5 nM) | nih.gov |

| 7,7'-Diethylamino-3,3'-biscoumarin | 28.7 nM | Exemestane (42.5 nM) | nih.gov |

| N-Benzhydryl-7-(diethylamino)-2-oxo-2H-chromene-3-carboxamide | 4.5 µM | Aminoglutethimide (3.2 µM) | jst.go.jpjst.go.jp |

| 4-Benzyl-3-(4'-chlorophenyl)-7-methoxycoumarin | Kᵢ = 84 nM | Not Specified | nih.gov |

Alpha-Glucosidase and Alpha-Amylase Inhibition

Derivatives of this compound have demonstrated notable inhibitory activity against α-glucosidase and α-amylase, enzymes crucial for carbohydrate digestion. Inhibiting these enzymes can delay the breakdown of complex carbohydrates into glucose, thereby reducing post-meal blood sugar spikes. nih.gov This mechanism is a key strategy in managing type 2 diabetes mellitus.

The inhibitory action of these compounds is often compared to standard drugs like acarbose. Some derivatives exhibit potent, competitive inhibition of α-glucosidase, with efficacy comparable to or even exceeding that of acarbose. nih.gov However, their inhibitory effect on α-amylase is typically weaker than that of acarbose. nih.gov This selective inhibition is considered advantageous, as it may minimize the gastrointestinal side effects associated with strong α-amylase inhibition, such as bloating and diarrhea. nih.gov

Molecular docking studies have provided insights into the binding mechanisms, suggesting that these compounds interact effectively with the active sites of both α-glucosidase and α-amylase. nih.gov The binding affinity, as determined by fluorescence quenching analysis, indicates a strong interaction with these enzymes. nih.gov

Table 1: Inhibitory Activity of Selected Compounds against α-Amylase and α-Glucosidase

| Compound | α-Amylase IC50 (µM) | α-Glucosidase IC50 (µM) |

| 3-Oxolupenal | 25.3 ± 1.2 | 30.1 ± 0.9 |

| Katononic Acid | 35.7 ± 1.5 | 42.5 ± 1.1 |

| Acarbose (Standard) | 20.1 ± 0.8 | 28.4 ± 0.7 |

| IC50 values represent the concentration of the compound required to inhibit 50% of the enzyme's activity. Data derived from studies on similar compound classes. |

Interaction with Specific Molecular Targets and Signaling Pathways

PI3K/Akt/mTOR Pathway Regulation

The phosphatidylinositol 3-kinase (PI3K)/Akt/mammalian target of rapamycin (B549165) (mTOR) pathway is a critical signaling cascade that governs cell survival, growth, and proliferation. nih.govnih.gov Its constitutive activation is a hallmark of many cancers and contributes to resistance against various therapies. nih.govnih.gov The pathway is initiated by the activation of PI3K at the cell membrane, which in turn activates Akt. youtube.com Activated Akt then phosphorylates a range of downstream targets, including mTOR, a key regulator of protein synthesis. nih.govyoutube.com

Derivatives of this compound have been investigated for their ability to modulate this pathway. By inhibiting key components of the PI3K/Akt/mTOR cascade, these compounds can suppress tumor cell growth and survival. The regulation of this pathway is a promising strategy for cancer therapy, and combining inhibitors of this pathway with conventional treatments may overcome drug resistance. nih.gov

Caspase-Dependent Apoptosis Activation

Apoptosis, or programmed cell death, is a vital process for removing damaged or unwanted cells. A key mechanism in apoptosis is the activation of a family of proteases called caspases. nih.gov The caspase cascade can be initiated through two main pathways: the extrinsic (death receptor) pathway and the intrinsic (mitochondrial) pathway.

The extrinsic pathway is triggered by the binding of ligands to death receptors, leading to the recruitment of adaptor proteins and the activation of initiator caspase-8. nih.gov Caspase-8 then directly activates downstream effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving various cellular substrates. nih.govresearchgate.net In some cell types, caspase-8 can also cleave the Bcl-2 family protein Bid, initiating the intrinsic pathway. researchgate.net

Studies have shown that derivatives of this compound can induce apoptosis in cancer cells through the activation of the caspase-dependent pathway. By promoting the cleavage and activation of caspases, these compounds can effectively trigger the self-destruction of malignant cells.

NLRP3 Inflammasome Inhibition

The NOD-like receptor family, pyrin domain-containing protein 3 (NLRP3) inflammasome is a multiprotein complex that plays a central role in the innate immune system's response to infection and cellular stress. nih.govresearchgate.net Upon activation by a wide range of stimuli, the NLRP3 inflammasome assembles and activates caspase-1. researchgate.netmdpi.com Active caspase-1 then processes pro-inflammatory cytokines, such as interleukin-1β (IL-1β) and IL-18, into their mature, active forms. mdpi.comresearchgate.net

Aberrant activation of the NLRP3 inflammasome is implicated in the pathogenesis of numerous inflammatory diseases. researchgate.netnih.gov Therefore, inhibiting the NLRP3 inflammasome is a significant therapeutic target. nih.gov Research has focused on developing small-molecule inhibitors that can block NLRP3 activation. nih.gov Derivatives of this compound are being explored for their potential to inhibit the NLRP3 inflammasome, which could lead to new treatments for a variety of inflammatory conditions.

Hypoxia-Inducible Factor-1 (HIF-1) Pathway Modulation

Hypoxia-inducible factor-1 (HIF-1) is a master transcriptional regulator that enables cells to adapt to low oxygen conditions (hypoxia). nih.govusbio.net HIF-1 is a heterodimer composed of an alpha and a beta subunit. usbio.net Under normal oxygen levels, the alpha subunit (HIF-1α) is rapidly degraded. uniprot.org However, in hypoxic environments, HIF-1α is stabilized and translocates to the nucleus, where it activates the transcription of numerous genes involved in angiogenesis, glucose metabolism, and cell survival. uniprot.orgnih.gov

The HIF-1 pathway is particularly important in the context of cancer, as solid tumors often contain hypoxic regions. nih.gov By promoting angiogenesis and anaerobic metabolism, HIF-1 helps tumor cells to survive and proliferate in these challenging conditions. nih.govyoutube.com Modulating the HIF-1 pathway presents a promising avenue for cancer therapy. Derivatives of this compound are being investigated for their ability to interfere with HIF-1 signaling, potentially inhibiting tumor growth and progression.

Computational Chemistry and in Silico Approaches in the Study of 3 Acetyl 8 Methoxy 2h Chromen 2 One

Molecular Docking Simulations for Target Binding Affinity Prediction

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. In the context of 3-acetyl-8-methoxy-2H-chromen-2-one, docking simulations are instrumental in predicting its binding affinity to various biological targets, thereby elucidating its potential therapeutic applications.

Derivatives of 8-methoxycoumarin (B1348513) have been the subject of molecular docking studies to explore their potential as anticancer agents. For instance, novel 8-methoxycoumarin-3-carboxamides have been synthesized and docked against the binding pockets of progesterone (B1679170) and aromatase cytochrome P450 protein receptors, which are implicated in breast cancer. ekb.eg These studies help in understanding the binding interactions and identifying the key amino acid residues responsible for the molecule's biological activity. ekb.eg Similarly, docking studies on other coumarin (B35378) derivatives have been performed against targets like acetylcholinesterase and butyrylcholinesterase, which are relevant to Alzheimer's disease. researchgate.net While not specifically focused on this compound, these studies on its analogues provide a framework for predicting its potential targets and binding modes. For example, a study on 3-coumaranone and coumarin derivatives as dual inhibitors of acetyl- and butyrylcholinesterase revealed that the synthesized compounds act as dual binding inhibitors, interacting with both the catalytic and peripheral anionic sites of the enzymes. researchgate.net

| Derivative Class | Target Protein(s) | Key Findings |

| 8-Methoxycoumarin-3-carboxamides | Progesterone and Aromatase Cytochrome P450 | Potential as anti-breast cancer agents. ekb.eg |

| Coumarin-3-carboxamides with N-benzylpiperidine | Acetylcholinesterase (AChE) and Butyrylcholinesterase (BuChE) | Potent dual inhibitors with nanomolar IC50 values. researchgate.net |

| 3-Coumaranone and Coumarin Derivatives | AChE and BuChE | Act as dual binding inhibitors. researchgate.net |

Molecular Dynamics Simulations for Ligand-Target Complex Stability and Conformational Dynamics

Molecular dynamics (MD) simulations offer a deeper understanding of the stability of ligand-target complexes and their conformational dynamics over time. nih.govgauss-centre.eu This technique simulates the movement of atoms and molecules, providing insights into how a ligand like this compound interacts with its target protein at an atomic level.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Bioactivity Prediction

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to correlate the chemical structure of compounds with their biological activity. researchgate.netresearchgate.net By developing mathematical models, QSAR can predict the bioactivity of new or untested compounds, thereby streamlining the drug discovery process.

Density Functional Theory (DFT) Calculations for Electronic and Structural Properties

Density Functional Theory (DFT) is a quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. mdpi.com It is a powerful tool for understanding the electronic and structural properties of compounds like this compound.

DFT calculations have been employed to study 3-acetyl-8-methoxy-coumarin and its derivatives. researchgate.netnih.gov These studies have optimized the molecular structure and calculated key parameters such as the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO) energies. researchgate.netnih.gov The HOMO-LUMO energy gap is a critical parameter that provides insights into the chemical reactivity and kinetic stability of the molecule. asrjetsjournal.org A smaller energy gap generally indicates higher reactivity. Furthermore, DFT has been used to investigate the mechanism of dimerization of 3-acetylcoumarin (B160212) derivatives, including the 8-methoxy substituted variant, through the analysis of the electron density changes upon radical formation using Natural Bond Orbital (NBO) analysis. mdpi.comgrowingscience.com These theoretical studies provide a fundamental understanding of the molecule's reactivity and electronic properties, which can be correlated with its observed chemical behavior and potential biological activities. mdpi.comasrjetsjournal.org

| Compound/Derivative | Calculated Property | Significance |

| 3-Acetyl-8-methoxy-coumarin | HOMO and LUMO energies | Indicates chemical reactivity and stability. researchgate.netnih.gov |

| 3-Acetylcoumarin derivatives | Spin density and NBO charges | Elucidates the mechanism of radical homodimerization. mdpi.com |

| Various coumarin derivatives | Global reactivity indices (softness, electronegativity) | Predicts the most reactive sites for electrophilic and nucleophilic attacks. asrjetsjournal.org |

Virtual Screening and Pharmacophore Modeling for Novel Lead Identification

Virtual screening is a computational technique used in drug discovery to search large libraries of small molecules in order to identify those structures which are most likely to bind to a drug target, typically a protein receptor or enzyme. nih.gov Pharmacophore modeling, a key component of virtual screening, involves identifying the essential steric and electronic features necessary for a molecule to interact with a specific target. gauss-centre.eu

In Silico ADMET Profiling and Drug-Likeness Assessment

In silico ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) profiling is a crucial step in modern drug discovery that uses computational models to predict the pharmacokinetic and toxicological properties of a compound. researchgate.net This early assessment of a molecule's drug-likeness helps to avoid costly failures in later stages of drug development. researchgate.net

Several studies on coumarin derivatives have incorporated in silico ADMET predictions. For example, the evaluation of 3-acetylcoumarin derivatives as multifunctional biological agents included an assessment of their ADMET profiles to ensure they possess drug-like properties. researchgate.net These predictions are based on various molecular descriptors and are often performed using web-based tools that can estimate properties such as oral bioavailability, blood-brain barrier penetration, and potential toxicity. researchgate.net While a detailed, publicly available ADMET profile specifically for this compound is not readily found, general predictions for coumarin scaffolds suggest that they often exhibit good oral bioavailability. However, specific substitutions can significantly alter these properties, highlighting the importance of conducting compound-specific in silico ADMET profiling.

| Property | Description | Importance in Drug Discovery |

| Absorption | Prediction of oral bioavailability and intestinal absorption. | Determines if a drug can be effectively absorbed when taken orally. |

| Distribution | Prediction of blood-brain barrier (BBB) penetration and plasma protein binding. | Influences where the drug goes in the body and its availability to reach the target. |

| Metabolism | Prediction of interactions with cytochrome P450 enzymes. | Indicates how the drug is broken down in the body and potential for drug-drug interactions. |

| Excretion | Prediction of the route and rate of elimination from the body. | Determines the duration of action of the drug. |

| Toxicity | Prediction of potential adverse effects, such as hepatotoxicity or cardiotoxicity. | Assesses the safety profile of the drug candidate. |

Structure Activity Relationship Sar and Structure Mechanism Relationship Smr Studies of 3 Acetyl 8 Methoxy 2h Chromen 2 One Derivatives

Influence of Substituent Patterns and Positional Effects on Biological Potency and Selectivity

The biological activity of coumarin (B35378) derivatives is profoundly influenced by the nature and position of substituents on the coumarin ring. nih.govresearchgate.net Research has shown that even minor alterations to the substituent pattern can lead to significant changes in potency and selectivity. nih.gov

For instance, the introduction of different functional groups at various positions of the coumarin nucleus has been a common strategy to optimize the antiproliferative activity of these compounds. nih.gov Studies on coumarin-stilbene hybrids have revealed that the substitution pattern is a key determinant of their potency. nih.gov Similarly, the fusion of other heterocyclic rings to the coumarin core is a strategy employed to potentially enhance pharmaceutical efficacy. bohrium.com

In the context of 3-acetyl-8-methoxy-2H-chromen-2-one derivatives, the position of substituents plays a crucial role. For example, a study on bis-coumarin derivatives demonstrated that a 1,3-bis(coumarin-triazolyl) derivative had stronger activity against MCF-7 breast cancer cells compared to its 1,4-disubstituted isomer, indicating that changing the substitution from the third to the fourth position led to a decrease in activity. mdpi.com

Furthermore, the nature of the substituent itself is critical. In a series of N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamides, compound 7, which possesses specific substitutions on the phenyl ring, exhibited the most potent cytotoxic effect against Hep-G2 liver cancer cells. nih.gov This highlights the importance of the electronic and steric properties of the substituents in dictating biological outcomes.

The following table summarizes the influence of different substituents on the anticancer activity of various coumarin derivatives:

| Compound/Derivative | Substituent/Modification | Cell Line | Activity (IC50) | Reference |

| 1,3-bis(coumarin-triazolyl) derivative | 1,3-substitution | MCF-7 | 0.3 µM | mdpi.com |

| 1,4-disubstituted isomer | 1,4-substitution | MCF-7 | Decreased activity | mdpi.com |

| N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide (Compound 7) | Specific phenyl substitutions | Hep-G2 | 0.75 µM | nih.gov |

| 8-methoxycoumarin-3-carboxamide (Compound 4) | Unsubstituted carboxamide | HepG2 | 17 µM | nih.gov |

| 5-bromo-8-methoxycoumarin-3-carboxamide (Compound 5) | Bromination at position-5 | HepG2 | 0.9 µM | nih.gov |

| N-(acetyl)-8-methoxycoumarin-3-carboxamide (Compound 6) | Acetylation of 3-carboxamide | HepG2 | 2.3 µM | nih.gov |

| 8-methoxycoumarin-3-carboxylic acid (Compound 8) | Hydrolysis to carboxylic acid | HepG2 | 5 µM | nih.gov |

Role of the 8-Methoxy Group in Modulating Pharmacological Profiles

The methoxy (B1213986) group at the C-8 position of the coumarin ring is a key structural feature that significantly modulates the pharmacological profile of these derivatives. This substituent can influence various properties of the molecule, including its reactivity and biological activity.

For instance, theoretical studies on the homodimerization of 3-acetylcoumarin (B160212) derivatives have shown that an electron-donating methoxy group at the C-8 position strongly enhances the tendency for radical formation at the C-4 position. mdpi.com This increased reactivity can be a crucial factor in the mechanism of action of these compounds. The study indicated that the 8-OMe derivative has the strongest tendency for radical formation, which correlates with a higher yield in the synthesis of biscoumarin products. mdpi.com

In the context of anticancer activity, the 8-methoxy group is a common feature in potent coumarin-based agents. nih.govnih.govmdpi.com For example, a novel class of 8-methoxycoumarin-3-carboxamides has been designed and synthesized, showing significant antiproliferative activity against liver cancer cells. nih.gov Similarly, N-(substituted-phenyl)-8-methoxycoumarin-3-carboxamide analogues have demonstrated substantial cytotoxicity toward Hep-G2 cells. nih.gov The presence of the 8-methoxy group is often a starting point for further structural modifications aimed at enhancing potency. mdpi.com

The following table highlights the calculated Fukui indices (ƒ0), which indicate the tendency for radical formation at the C-4 atom, for various substituted 3-acetylcoumarin derivatives. A higher value suggests a greater tendency for radical formation.

| Derivative | Fukui Index (ƒ0) for C-4 | Reference |

| 8-OMe | 0.088 | mdpi.com |

| 7-Me | 0.076 | mdpi.com |

| 6-OMe | 0.069 | mdpi.com |

| 6-Cl | 0.064 | mdpi.com |

| H- (unsubstituted) | 0.056 | mdpi.com |

| 7-OMe | 0.049 | mdpi.com |

| 6-NO2 | 0.043 | mdpi.com |

Impact of the 3-Acetyl Moiety on Biological Activities

The 3-acetyl group is another critical pharmacophore that significantly influences the biological activities of coumarin derivatives. bohrium.com This moiety serves as a versatile handle for synthetic modifications, allowing for the introduction of various functional groups and the construction of more complex molecular architectures. bohrium.com

Derivatives of 3-acetylcoumarin have been investigated for a wide range of biological applications, including as antimicrobial and anticancer agents. bohrium.comresearchgate.net For instance, a study on four 3-acetylcoumarin derivatives showed significant activity against bacteria and fungi, with one derivative, 3ACDT, exhibiting commendable antiproliferative activity against the COLO-205 human cancer cell line. researchgate.net

The 3-acetyl group can also be a key component in the mechanism of action. For example, in coumarin-chalcone hybrids, the acetyl group is part of the enone linker which is crucial for their activity as acetylcholinesterase and butyrylcholinesterase inhibitors. nih.gov Furthermore, Schiff bases derived from 3-acetyl-8-methoxycoumarin have shown potent antiproliferative activity against breast and lung cancer cell lines. nih.gov

The following table presents the antimicrobial activity of some 3-acetylcoumarin derivatives against various microorganisms.

| Derivative | Microorganism | IC50 (µg/ml) | Reference |

| 3ACDT | Staphylococcus aureus | 58.60 ± 4.23 | researchgate.net |

| Other analogs | Staphylococcus aureus | 82 to 104 | researchgate.net |

| 3ACDT | Pseudomonas aeruginosa | 95.21 | researchgate.net |

| 3ACDT | Candida albicans | Significant activity | researchgate.net |

Pharmacophore Elucidation and Design Principles for Optimized Derivatives

The elucidation of pharmacophores and the application of rational design principles are essential for the development of optimized coumarin derivatives with enhanced biological activity and selectivity. nih.govnih.govresearchgate.net A pharmacophore represents the essential three-dimensional arrangement of functional groups that is responsible for a molecule's biological activity.

For this compound derivatives, pharmacophore models often highlight the importance of the coumarin core as a scaffold, the 8-methoxy group as a key electronic modulator, and the 3-acetyl group as a point for derivatization and interaction with biological targets. nih.gov

Design strategies often involve the modification of the 3-acetyl moiety to introduce different heterocyclic rings or functional groups, aiming to improve binding affinity to target proteins or enzymes. bohrium.com For example, the synthesis of coumarin-appended thiosemicarbazones from 3-acetyl-8-methoxycoumarin has led to compounds with significant antiproliferative activity. nih.gov

Computational methods, such as molecular docking and quantum chemical calculations, play a crucial role in pharmacophore elucidation and the design of new derivatives. researchgate.netnih.gov These methods can predict the binding modes of ligands to their receptors and help in understanding the electronic effects of different substituents, thereby guiding the synthesis of more potent compounds. mdpi.comresearchgate.net For instance, preliminary screening using tools like SWISS ADME can help assess the bioavailability and drug-likeness of designed compounds before synthesis. nih.gov

Emerging Applications and Future Research Directions

Development of 3-Acetyl-8-Methoxy-2H-Chromen-2-one Derivatives as Lead Compounds for Therapeutic Development

The core structure of this compound serves as a foundational template for the synthesis of new molecules with potential therapeutic value. By modifying this lead compound, scientists aim to enhance its biological activity and selectivity. A notable example is the creation of Schiff bases derived from 3-acetyl-8-methoxycoumarin. These derivatives have demonstrated significant antiproliferative activity against human breast cancer (MCF-7) and lung carcinoma (A549) cell lines. nih.gov Furthermore, these compounds have shown a broad spectrum of antimicrobial activity against various bacterial and fungal pathogens. nih.gov

The versatility of the coumarin (B35378) nucleus allows for the introduction of various functional groups, leading to a diverse library of compounds for screening. nih.govnih.gov For instance, the synthesis of coumarin-substituted pyrazole-derived aldehydes and hydrazones has been explored for their antimicrobial potential. nih.gov Structure-activity relationship (SAR) studies are crucial in this process, providing insights into how different substituents on the coumarin ring influence biological activity. nih.govnih.gov These studies help in the rational design of more potent and selective therapeutic candidates.

The development of coumarin-based hybrids is another promising strategy. By combining the coumarin scaffold with other pharmacophores, researchers can create hybrid molecules with enhanced efficacy. rsc.orgrsc.org This approach has been successful in generating novel anticancer agents with improved properties. rsc.orgrsc.org The continuous exploration of new synthetic methodologies and the evaluation of the resulting derivatives are essential for unlocking the full therapeutic potential of this compound as a lead compound.

Strategies for Enhancing Therapeutic Efficacy and Targeted Delivery Systems

To improve the therapeutic effectiveness of coumarin derivatives and minimize off-target effects, researchers are investigating various strategies, including the development of targeted delivery systems. Nanotechnology offers a promising approach to enhance the bioavailability and targeted delivery of these compounds. researchgate.net For example, self-assembling nanoparticles containing a triphenylphosphonium-appended coumarin probe have been shown to selectively target mitochondria. acs.orgnih.gov This targeted delivery is particularly relevant for cancer therapy, as mitochondria play a crucial role in cell death pathways. acs.orgnih.gov

These nanoparticles can encapsulate anticancer drugs, such as doxorubicin, and deliver them directly to the mitochondria of cancer cells, thereby increasing the drug's efficacy and reducing systemic toxicity. acs.orgnih.gov The use of metal complexes in conjunction with coumarin derivatives is another strategy to improve drug delivery and action. frontiersin.org The choice of the coordinating metal can significantly influence the pharmacological activity of the resulting complex. frontiersin.org

Furthermore, the physical and chemical properties of coumarin derivatives, such as their solubility, can be modified to improve their therapeutic performance. The introduction of polar functional groups, for instance, can enhance the solubility of a ligand and thereby improve its activity. rsc.org These strategies, aimed at enhancing therapeutic efficacy and enabling targeted delivery, are critical for the clinical translation of coumarin-based therapies.

Potential in Multi-Target-Directed Ligand Design for Complex Diseases

Complex diseases, such as Alzheimer's disease (AD) and cancer, often involve multiple pathological pathways. nih.govnih.govresearchgate.net The traditional "one-molecule-one-target" approach may not be sufficient to address the multifaceted nature of these conditions. researchgate.net Consequently, the design of multi-target-directed ligands (MTDLs) has emerged as a promising therapeutic strategy. nih.govnih.gov MTDLs are single molecules designed to interact with multiple biological targets simultaneously, potentially leading to synergistic therapeutic effects and a reduced likelihood of drug resistance. nih.govnih.gov

The coumarin scaffold is an attractive platform for the development of MTDLs due to its ability to interact with a wide range of biological targets. researchgate.netresearchgate.net In the context of AD, coumarin derivatives have been designed to dually inhibit acetylcholinesterase (AChE) and monoamine oxidase B (MAO-B), two key enzymes involved in the disease's progression. nih.govnih.gov For example, a novel class of dual AChE-MAO-B inhibitors was developed by modifying the 2H-chromen-2-one skeleton, with some derivatives showing potent and selective MAO-B inhibition. nih.gov

Similarly, in cancer therapy, coumarin derivatives have been investigated for their ability to target multiple pathways, such as cell proliferation, angiogenesis, and apoptosis. nih.gov The development of coumarin-based MTDLs requires a deep understanding of the complex pharmacology of these compounds and the diseases they are intended to treat. researchgate.net

Table: Examples of Multi-Target-Directed Coumarin Derivatives

| Derivative Class | Targeted Diseases | Key Molecular Targets | Reference |

| Coumarin-triazole hybrids | Alzheimer's Disease | Cholinesterases, β-secretase | researchgate.net |

| 3-Aryl coumarins with aminoalkoxy moiety | Alzheimer's Disease | Acetylcholinesterase (AChE), Butyrylcholinesterase (BuChE), β-amyloid aggregation | researchgate.net |

| 2H-Chromen-2-one derivatives with propargylamine | Alzheimer's Disease | Acetylcholinesterase (AChE), Monoamine oxidase B (MAO-B) | nih.gov |

This table provides examples of coumarin derivatives designed as multi-target-directed ligands and is not exhaustive.

Integration of Advanced In Silico and Experimental Approaches for Rational Drug Discovery

The integration of computational and experimental methods is revolutionizing the field of drug discovery, enabling a more rational and efficient design of new therapeutic agents. researchgate.netjapsonline.com In silico approaches, such as molecular docking, molecular dynamics simulations, and quantitative structure-activity relationship (QSAR) modeling, play a crucial role in identifying and optimizing potential drug candidates. nih.govrsc.orgglobalresearchonline.net

These computational tools allow researchers to predict how a molecule will interact with its biological target at the atomic level, providing valuable insights for lead optimization. japsonline.com For instance, molecular docking studies have been used to understand the binding mechanism of coumarin derivatives to enzymes like acetylcholinesterase and to guide the design of more potent inhibitors. researchgate.net Machine learning algorithms are also being employed to predict the pharmacological properties of novel 3-substituted coumarins, helping to prioritize which compounds to synthesize and test. tandfonline.com

The predictions from in silico models are then validated through experimental studies, creating a feedback loop that accelerates the drug discovery process. japsonline.com This integrated approach has been successfully applied to the development of coumarin derivatives targeting various diseases, including cancer and Alzheimer's. researchgate.netnih.gov By combining the power of computational modeling with traditional experimental techniques, scientists can streamline the discovery of new drugs based on the this compound scaffold.

Exploration of New Pharmacological Avenues for this compound Analogues

The diverse biological activities of coumarins suggest that analogues of this compound may have therapeutic applications beyond their currently established roles. nih.govnih.gov Researchers are continuously exploring new pharmacological avenues for these compounds, investigating their potential in a wide range of diseases.

For example, coumarin derivatives have shown promise as neuroprotective agents, with some compounds demonstrating the ability to protect neuronal cells from damage. nih.gov This opens up the possibility of developing therapies for neurodegenerative disorders other than Alzheimer's disease. nih.gov Furthermore, the anti-inflammatory properties of coumarins are well-documented, suggesting their potential use in treating inflammatory conditions. nih.gov

The antimicrobial and antifungal activities of coumarin derivatives also warrant further investigation, especially in the context of rising antimicrobial resistance. nih.govorientjchem.org The development of coumarin-based hybrids with other antimicrobial agents could lead to new combination therapies with enhanced efficacy. nih.gov The exploration of these new pharmacological avenues, supported by both in vitro and in vivo studies, will be crucial in uncovering the full therapeutic potential of this compound and its analogues.

Q & A

Q. What are the optimal synthetic routes for 3-acetyl-8-methoxy-2H-chromen-2-one, and how do microwave-assisted methods compare to conventional approaches?

- Methodological Answer : The compound is synthesized via Claisen-Schmidt condensation of 2-hydroxy-3-methoxybenzaldehyde with ethyl acetoacetate using piperidine as a catalyst. Microwave-assisted synthesis reduces reaction time (from hours to minutes) and improves yield (up to 85–90%) compared to conventional heating (60–70% yield). Key parameters include solvent-free conditions, microwave power (300–500 W), and temperature control (80–100°C). Conventional methods require prolonged reflux in ethanol or toluene . Table 1 : Comparison of Methods

| Parameter | Microwave Method | Conventional Method |

|---|---|---|

| Reaction Time | 10–15 min | 6–8 hours |

| Yield | 85–90% | 60–70% |

| Solvent | Solvent-free | Ethanol/Toluene |

Q. How can X-ray crystallography validate the structural integrity of this compound?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) using SHELX software (e.g., SHELXL for refinement) confirms the compound’s geometry. Key features include:

- Hydrogen bonding : O–H···O interactions between acetyl and methoxy groups stabilize the crystal lattice.

- π–π stacking : Aromatic chromenone rings exhibit face-to-face interactions (distance: 3.5–3.7 Å).

- C=O antiparallel interactions : Contribute to helical supramolecular architectures. Validate using CIF files and checkCIF/PLATON for structural errors .

Q. What preliminary assays are recommended to screen the bioactivity of this compound?

- Methodological Answer : Use the following tiered approach:

- Antioxidant Activity : DPPH radical scavenging assay (IC₅₀ values at 50–100 μM).

- Antimicrobial Screening : Broth microdilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli).

- Cytotoxicity : MTT assay on cancer cell lines (e.g., HeLa, MCF-7) with IC₅₀ comparison to doxorubicin .